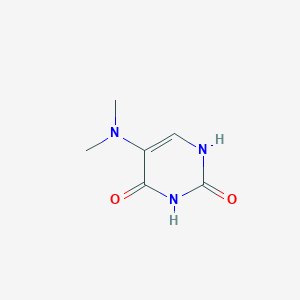

5-(Dimethylamino)uracil

Descripción

Significance of Uracil (B121893) Derivatives in Medicinal Chemistry and Chemical Biology

Uracil and its analogues are a critical group of bioactive pyrimidine (B1678525) derivatives. rsc.org They are recognized as important pharmacophores in medicinal chemistry and form the core structure of many therapeutic agents. nih.gov The synthetic versatility of the pyrimidine ring allows for functionalization at multiple positions, which has led to the creation of a vast library of compounds with diverse biological activities. core.ac.uk

Historically, uracil derivatives have been prominent in the development of treatments for a wide range of diseases. nih.gov Their most widely reported applications are as antiviral and anticancer agents. researchgate.net For example, 5-Fluorouracil (B62378) is a well-established anticancer drug used in the treatment of various cancers, including colon and breast cancer. mdpi.combeilstein-journals.org Similarly, other derivatives have shown potent activity against viruses such as HIV and hepatitis. researchgate.net The therapeutic potential of these compounds often stems from their ability to interfere with nucleic acid synthesis and other metabolic pathways, thereby inhibiting the proliferation of cancer cells or viral replication. ontosight.aijapsonline.com Beyond oncology and virology, research has demonstrated the potential of uracil derivatives as antibacterial, anti-inflammatory, antidiabetic, and anti-leishmanial agents. wikipedia.orgrsc.orgnih.gov

The following table summarizes the scope of biological activities investigated for various uracil derivatives:

| Biological Activity Investigated | Therapeutic Area | References |

| Anticancer / Antitumor | Oncology | rsc.orgnih.govbeilstein-journals.orgontosight.aijapsonline.com |

| Antiviral | Infectious Disease | rsc.orgnih.govresearchgate.netontosight.aiontosight.ai |

| Antibacterial | Infectious Disease | rsc.orgmdpi.comchemijournal.com |

| Anti-inflammatory | Immunology | nih.gov |

| Antidiabetic | Endocrinology | rsc.orgnih.gov |

| Anti-leishmanial | Parasitology | wikipedia.org |

| Antimicrobial | Infectious Disease | ontosight.ai |

Contextualizing the Role of 5-(Dimethylamino)uracil in Bioactive Compounds

The introduction of a dimethylamino group at the 5-position of the uracil ring significantly influences the molecule's chemical and physical properties. This substituent can alter the compound's reactivity, polarity, and ability to interact with biological macromolecules. ontosight.ai For instance, in the derivative 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil, the dimethylamino group is a key feature that contributes to its potential biological activities, which include antiviral, anticancer, and antimicrobial effects. ontosight.ai

The dimethylamino group is also utilized to create uracil derivatives with specialized functions for research applications. Novel azo-based uracil derivatives incorporating a dimethylamino phenyl group have been synthesized to act as photoswitching and quenching agents. sciforum.net These molecules can maintain hydrogen bonding with complementary nucleosides, a feature advantageous over traditional photoswitching molecules. sciforum.net In one study, the presence of the dimethylamino group allowed for a significant color change upon protonation, demonstrating its influence on the electronic properties of the molecule. sciforum.net Furthermore, the synthesis of 5-aminosulfonyl uracil derivatives, which can be further modified, highlights the role of amino-group substitutions at the 5-position in creating compounds with cytostatic activity against various tumor cell lines. researchgate.net Research on related compounds like 5,6-Diamino-1,3-dimethyluracil shows its utility as a reactant in the synthesis of various biologically active molecules, including adenosine (B11128) receptor antagonists and inhibitors for enzymes like monoamine oxidase B. sigmaaldrich.com

Historical Development of Substituted Uracils in Research

The history of substituted uracils began with the initial discovery and characterization of uracil itself. The name "uracil" was first coined in 1885 by the German chemist Robert Behrend during his work on synthesizing derivatives of uric acid. wikipedia.org For several decades, research focused on understanding its fundamental role as a nucleobase in RNA. beilstein-journals.org

The therapeutic potential of modifying the uracil structure was not fully realized until the mid-20th century. beilstein-journals.org The 1950s marked a turning point with the first anticarcinogenic studies and the development of derivatives like 5-fluorouracil, which was found to inhibit DNA synthesis and block the growth of cancerous cells. wikipedia.orgbeilstein-journals.orgjapsonline.com This discovery spurred extensive research into synthesizing new uracil analogues with improved pharmacological properties. rsc.org Throughout the latter half of the 20th century, chemists developed numerous synthetic strategies to modify the uracil ring at various positions, particularly C5 and C6. conicet.gov.ar These efforts led to the creation of compounds with a wide range of biological activities, including the antiviral drug Zidovudine (AZT), which is effective against HIV. beilstein-journals.orgjuniperpublishers.com The development of multi-component reactions and advanced synthetic methods has continued to expand the library of substituted uracils, enabling the fine-tuning of their physicochemical properties for specific applications in medicine and biotechnology. rsc.orgchemijournal.com

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound and related substituted uracils is the discovery and development of novel bioactive agents. researchgate.net Research is focused on synthesizing new derivatives and diversifying the uracil skeleton to fine-tune physicochemical properties like solubility and stability, which are crucial for therapeutic efficacy. rsc.org A significant goal is to establish clear structure-activity relationships (SAR), understanding how specific substitutions on the pyrimidine ring influence biological activity. rsc.org This rational approach aims to develop new molecules with improved pharmacological and pharmacokinetic profiles, potentially overcoming limitations such as the toxicity observed in some earlier uracil-based drugs. rsc.org

Another key area of research involves using these modified uracils as tools in chemical biology. For example, derivatives are designed to function as molecular probes, quenchers, or photoswitches to study biological processes. sciforum.netuwo.ca An improved synthesis of 5-(4-(N,N-dimethylamino)phenylazo-yl)uracil (DMPAU) as a peptide nucleic acid (PNA) analog was developed to investigate its hydrogen bonding capabilities and its potential as a quencher for fluorescent nucleobases in molecular beacons. uwo.ca These studies contribute to a broader understanding of molecular interactions and aid in the development of new diagnostic and bioanalytical tools. uwo.ca Ultimately, the academic inquiry seeks to leverage the versatile uracil scaffold to create novel compounds for a wide array of applications, from targeted cancer therapies to advanced materials. rsc.orgjapsonline.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-(dimethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJYJQMSFALWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292258 | |

| Record name | 5-(dimethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37454-51-6 | |

| Record name | NSC81180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(dimethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 5 Dimethylamino Uracil and Its Derivatives

Methodologies for Introducing the 5-(Dimethylamino) Moiety

The introduction of a dimethylamino group at the C5 position of the uracil (B121893) ring is a critical step in the synthesis of these target compounds. This has been achieved through several synthetic routes, primarily involving multi-step synthesis and nucleophilic substitution or condensation reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for preparing 5-(dimethylamino)uracil derivatives, often starting from readily available uracil or its substituted analogs. ontosight.aiontosight.ai These synthetic sequences typically involve a series of reactions to build the desired molecule.

One approach begins with the nitration of a starting uracil derivative, followed by reduction of the nitro group to an amino group. tandfonline.com This amino group can then be methylated to yield the final dimethylamino product. For instance, 6-methyluracil (B20015) can be nitrated, and the resulting nitro compound can be reduced to 5-amino-6-methyluracil. Subsequent methylation of the amino group provides 5-(dimethylamino)-6-methyluracil. tandfonline.com

Another multi-step strategy involves the initial benzylation of the uracil ring, followed by the introduction of the dimethylamino group and other substituents. tandfonline.com For example, 1,3-dibenzyl-5-(dimethylamino)-6-phenethylpyrimidine-2,4(1H,3H)-dione was synthesized in four steps starting from 6-methyluracil, which involved nitration, benzylation, reduction, and methylation of the amino group. tandfonline.com Subsequent debenzylation can then yield the unprotected uracil derivative. tandfonline.com

Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution and condensation reactions provide more direct routes to introduce the dimethylamino group onto the uracil ring.

Nucleophilic Substitution: This method typically involves the reaction of a 5-halouracil derivative, such as 5-bromouracil (B15302) or 5-iodouracil, with dimethylamine. The halogen atom at the C5 position acts as a leaving group and is displaced by the dimethylamino group. This reaction is often carried out under basic conditions. For example, 5-bromoacetyluracil has been converted to the N,N-dimethylglycyl derivative through substitution. nih.gov Similarly, the synthesis of 3-cyclohexyl-5-(dimethylamino)-1-methyluracil involves the introduction of the dimethylamino group at the 5-position via a nucleophilic substitution reaction using dimethylamine.

Condensation Reactions: Condensation reactions offer another viable method. For instance, the synthesis of certain this compound derivatives can start from commercially available uracil derivatives and proceed through condensation reactions. The synthesis of 2-hydroxy-dihydropyrimidine-5-carbonitrile and 2-sulfanyl-l-4-oxo-1,4-dihydropyrimidine-5-carbonitriles has been achieved using an improved Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. chemijournal.com

Advanced Synthetic Techniques for this compound Scaffolds

To create more complex and diverse this compound derivatives, advanced synthetic techniques like palladium-catalyzed cross-coupling reactions are employed. These methods allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and alkynyl groups onto the uracil scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the uracil ring, particularly at the C5 and C6 positions. beilstein-journals.org These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. mdpi.comwikipedia.org Key examples include the Sonogashira-Hagihara and Suzuki-Miyaura coupling reactions.

The Sonogashira-Hagihara reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.orgchem-station.com This reaction is instrumental in synthesizing 5-alkynyluracil derivatives.

In the context of this compound, a 5-halo-substituted derivative can be coupled with various terminal alkynes to introduce an alkynyl group at the C5 position. For example, 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil has been reacted with various olefins in the presence of a palladium catalyst to synthesize pyrido[2,3-d]pyrimidines. clockss.org A chemoselective method has been developed for the synthesis of uracil-based structures by combining Suzuki–Miyaura and Sonogashira–Hagihara cross-coupling reactions. beilstein-journals.org

| Reactants | Catalyst System | Product | Yield | Reference |

| 5-Iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil and various olefins | Pd(OAc)₂, CuI, K₂CO₃ in DMF | Pyrido[2,3-d]pyrimidines | Good to excellent | clockss.org |

| 5-Bromo-1,3-dimethyl-6-chlorouracil and arylacetylenes | Pd(PPh₃)Cl₂, CuI, NEt₃ in DMSO | 5-Bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils | - | beilstein-journals.org |

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com This reaction is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl substituents. researchgate.net

For the synthesis of 5-aryl-(dimethylamino)uracil derivatives, a 5-halo-(dimethylamino)uracil is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This method has been used to synthesize a variety of 5-aryl-2'-deoxyuridines from 5-iodo-2'-deoxyuridine and various boronic acids. researchgate.net The synthesis of polycyclic uracil derivatives has been achieved through a method based on palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization. beilstein-journals.org

| Reactants | Catalyst System | Product | Yield | Reference |

| 5-Iodo-2'-deoxyuridine and various arylboronic acids | Ligand-free Pd catalyst | 5-Aryl-2'-deoxyuridines | - | researchgate.net |

| 5-Iodo-2'-deoxyuridine and benzofuran (B130515) boronic acid | Pd(OAc)₂ with a specific ligand | 5-(Benzofuran-2-yl)vinyl uridine (B1682114) | Good | nih.gov |

| Dichloroheteroarenes and arylboronic acids | Pd/IPr or ligand-free conditions | C4- or C5-coupled products | Moderate to good | nih.gov |

These advanced synthetic methods have significantly expanded the accessible chemical space for this compound derivatives, enabling the creation of novel compounds with potentially interesting biological activities.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as an efficient and eco-friendly alternative to conventional heating methods. researchgate.net This technology often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.netnih.gov In the context of uracil derivatives, microwave irradiation has been successfully employed for various transformations.

For instance, the synthesis of aminopyrimidine derivatives has been achieved through microwave-assisted condensation of chalcones and guanidine, which are then further substituted with uracil. nanobioletters.com This method provides a rapid and efficient route to these compounds. nanobioletters.com Another application involves the Knoevenagel condensation of acetamide (B32628) derivatives with benzaldehyde (B42025) under microwave irradiation, followed by a Michael addition reaction to form novel 5-aminouracil-based compounds. researchgate.net

Microwave heating has also been utilized in the synthesis of fused heterocyclic systems containing a uracil moiety. For example, the intramolecular hetero-Diels-Alder reaction of (Z)-3-(2-(prop-2-ynyloxy)benzyl-idene)indolin-2-ones is facilitated by microwave irradiation in the presence of a copper catalyst to yield indole-annulated dihydropyrano[3,4-c]chromene derivatives. nih.gov Similarly, a one-pot, three-component Biginelli reaction for the synthesis of 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones has been effectively carried out under solvent-free microwave conditions. nih.gov

The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in microwave-assisted reactions has been shown to accelerate acylation and alkylation reactions of uracil, leading to high yields of pure N-1 regioselective products. researchgate.net

Cyclization and Ring Formation Strategies

Cyclization reactions are fundamental in constructing fused heterocyclic systems, which often exhibit significant biological activities. Derivatives of this compound serve as versatile precursors for the synthesis of various bicyclic and polycyclic pyrimidine (B1678525) derivatives.

One common strategy involves the reaction of 6-aminouracil (B15529) derivatives with various electrophiles. For example, electron-rich 6-vinyl- and 6-(azavinyl)pyrimidinediones, which can be derived from this compound precursors, undergo cycloaddition reactions with electron-deficient olefins to yield pyrido[2,3-d]pyrimidines and quinazolines. researchgate.net Similarly, reaction with dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of pyrrolo[3,4-c]pyridines through an initial Michael addition followed by a ring transformation. researchgate.net

Another approach utilizes the Vilsmeier reagent (N,N-dimethylchloroformiminium chloride) for the cyclization of ortho-disubstituted aromatic and heterocyclic compounds. clockss.org This reagent can be used to prepare fused imidazoles and thiazoles from o-diamino and o-aminomercapto precursors, respectively. clockss.org

Palladium-catalyzed cross-coupling reactions followed by cycloisomerization represent a modern and versatile method for constructing polycyclic uracil derivatives. nih.gov For instance, Sonogashira and Suzuki-Miyaura cross-coupling reactions on a dihalogenated uracil precursor, followed by an indium trichloride-catalyzed cycloisomerization, have been used to synthesize novel pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones. rsc.orgresearchgate.net This methodology allows for the introduction of diverse substituents and the creation of complex heterocyclic frameworks. nih.govrsc.orgresearchgate.net

The tert-amino effect has also been exploited in the cyclization of 6-tert-amino-substituted uracil-5-ylmethylenemalodinitriles with ZnCl2 to afford pyrimido[5,4-c]quinolizines. capes.gov.br

Derivatization at Other Positions of the Uracil Ring (N1, N3, C6) with 5-(Dimethylamino) Substitution

Modification at the N1, N3, and C6 positions of the this compound core allows for the fine-tuning of its chemical and biological properties. These derivatizations are crucial for developing compounds with improved efficacy and selectivity.

Synthesis of N-Substituted this compound Derivatives

Alkylation and arylation at the N1 and N3 positions of the uracil ring are common strategies to introduce diverse substituents. ontosight.ai For instance, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil has been synthesized through a multi-step process involving the reaction of uracil with various reagents to introduce the desired groups at the N1, N3, C5, and C6 positions. ontosight.ai Similarly, 1,6-dimethyl-5-(dimethylamino)-3-phenyluracil is prepared via multi-step organic synthesis involving alkylation, amination, and arylation reactions. ontosight.ai

The synthesis of N1-mono- and N1,N3-disubstituted 5,6-diaminouracil (B14702) derivatives serves as a key step in the preparation of 8-substituted xanthines, which are known for their biological activities. researchgate.net These diaminouracil derivatives can be condensed with various carboxylic acids to form 6-amino-5-carboxamidouracils. researchgate.netnih.gov

A chemoselective C-N coupling through an addition-elimination reaction of N,N-dimethyl-5-bromo-6-chlorouracil with N-heterocycles has been developed for the synthesis of indolizinouracils and related polycondensed uracils. rsc.org This is followed by a Sonogashira cross-coupling reaction and an InCl3-catalyzed cycloisomerization. rsc.org

C6 Modifications and Polycondensed Uracil Heterocycles

The C6 position of the uracil ring is another key site for modification. A straightforward and chemoselective method for the synthesis of 6-alkynyl-5-aryluracils has been developed by combining Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. beilstein-journals.org This approach allows for the introduction of a wide range of functional groups. beilstein-journals.org

A Mannich reaction can convert 5-acetyluracil (B1215520) into the amino ketone 5-N,N-dimethyl-β-alanyluracil, which can then be reduced to the corresponding alcohol. acs.org

The synthesis of polycondensed heterocycles containing a uracil moiety has gained significant interest. For example, a palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reaction sequence, followed by Brønsted acid-mediated cycloisomerization, has been used to prepare benzo[f]quinazoline-1,3(2H,4H)-diones. nih.gov

Furthermore, the reaction of 5-iodo-6-(dimethylaminomethylene)amino-1,3-dimethyluracil with various olefins in the presence of a palladium catalyst affords pyrido[2,3-d]pyrimidines. clockss.org This method allows for structural variations at the C5 and C6 positions of the pyridopyrimidine system. clockss.org

Preparation of Nucleoside Analogues Bearing this compound

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer research. The incorporation of a modified base like this compound can lead to compounds with novel biological activities. The synthesis of these analogues often involves the coupling of a protected sugar moiety with the modified uracil base.

A general approach involves the synthesis of a 5-substituted uracil derivative, which is then coupled to a suitable sugar or carbocyclic precursor. For example, 5'-norcarbocyclic derivatives of substituted 5-arylamino- and 5-aryloxyuracils have been synthesized and screened for their activity against RNA viruses. mdpi.com

The synthesis of C-nucleoside analogues, where the sugar is attached to the base via a C-C bond, represents another important strategy. An eight-step stereoselective synthesis has been developed to prepare a C-nucleoside analogue designed to study the mechanism of uracil DNA glycosylase. ufl.edu

Prodrug Design and Synthesis Strategies Utilizing this compound Derivatives

Prodrug strategies are employed to overcome limitations of active pharmaceutical ingredients, such as poor solubility, instability, or low bioavailability. science.gov For nucleoside analogues, prodrugs are often designed to enhance cellular uptake and facilitate the initial phosphorylation step, which is often rate-limiting. acs.org

Several prodrug approaches have been developed for uracil derivatives. These include the synthesis of 5'-amino acid ester prodrugs, which are known to reduce cytotoxicity and enhance bioavailability. acs.org Phosphoramidate (B1195095), phosphate (B84403) ester, and long-chain phospholipid prodrugs are also utilized to increase the antiviral potency of nucleosides. acs.org

For example, phosphoramidate prodrugs of l-BHDU (a uridine derivative) have been prepared by first synthesizing phosphorochloridate intermediates of aryl alkoxy-amino esters, which are then coupled to the nucleoside. acs.org

Another strategy involves the modification of the 5-amino group of a uracil derivative. A prodrug of 5-amino-6-d-ribitylaminouracil (5-A-RU) was generated by modifying the 5-amino group with a cleavable valine-citrulline-p-aminobenzyl carbamate. nih.gov This prodrug is stable and releases the active parent amine only after enzymatic cleavage. nih.gov

Biological Activities and Pharmacological Potential of 5 Dimethylamino Uracil Derivatives

Anticancer Properties

The exploration of 5-(dimethylamino)uracil derivatives has uncovered their potential in oncology, demonstrating cytotoxic effects against various cancer cell lines, the ability to modulate critical cellular processes like DNA synthesis and proliferation, and their prospective role as radiosensitizers to enhance cancer treatment.

Cytotoxic Activity against Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic activity against a variety of human cancer cell lines. For instance, certain 5-arylaminouracil derivatives, which include a dimethylamino moiety, have demonstrated a dose-dependent toxic effect on glioblastoma cell lines. Specifically, 5-(4-isopropylphenylamine)uracil and 5-(4-tert-butylphenylamine)uracil were effective against the GBM6138 glioblastoma cell line, with IC50 values of 9 µM and 2.3 µM, respectively. nih.govedgccjournal.org However, many of these derivatives showed limited toxicity against other tested cell lines, such as neuroblastoma and leukemia cells. nih.govedgccjournal.org

In other studies, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives featuring a 3-(N,N-dimethylamino)propyl substituent displayed noteworthy cytotoxic activity against the HT29 primary colon adenocarcinoma cell line, with a 50% cytotoxic concentration (CC50) of 58.44 ± 8.75 µM. nih.gov This activity surpassed that of the standard chemotherapy drug fluorouracil. nih.gov Furthermore, a series of N-1 arylidene amino imidazole-2-thiones, derived from uracil (B121893), also exhibited cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Measurement | Value |

|---|---|---|---|

| 5-(4-isopropylphenylamine)uracil | Glioblastoma (GBM6138) | IC50 | 9 µM |

| 5-(4-tert-butylphenylamine)uracil | Glioblastoma (GBM6138) | IC50 | 2.3 µM |

| Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl substituent | Colon Adenocarcinoma (HT29) | CC50 | 58.44 ± 8.75 µM |

Modulation of DNA Synthesis and Cell Proliferation

The anticancer properties of this compound derivatives are also linked to their ability to interfere with fundamental cellular processes such as DNA synthesis and cell proliferation. ontosight.aiontosight.ai Uracil and its derivatives can be incorporated into nucleic acids, thereby altering their structure and function. ontosight.ai This interference can inhibit the rapid proliferation characteristic of cancer cells. ontosight.ai

Some uracil derivatives act as inhibitors of dihydrofolate reductase, a critical enzyme in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell proliferation. ontosight.ai By inhibiting this enzyme, these compounds can effectively halt the growth of cancer cells. Additionally, studies on novel uracil derivatives have shown that they can significantly inhibit the proliferation and colonization potential of breast cancer cells. researchgate.net The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from dividing and multiplying. researchgate.net For example, one uracil derivative was found to trigger apoptosis and stop cell growth at the G2/M phase of the cell cycle. researchgate.net

Role as Potential Radiosensitizers

There is growing interest in the use of this compound derivatives as radiosensitizers, which are compounds that make tumor cells more susceptible to radiation therapy. nih.gov The effectiveness of radiotherapy can be limited by hypoxia, a state of low oxygen that is common in solid tumors. nih.gov Hypoxic cells are significantly more resistant to the damaging effects of radiation.

Certain 5-substituted uracils have been identified as potential hypoxic cell radiosensitizers. nih.govacs.org For a uracil derivative to be an effective radiosensitizer, it needs to have a substituent with significant electron-withdrawing power, making it an efficient electron acceptor. acs.org This property allows the compound to be activated under hypoxic conditions and enhance the DNA damage caused by radiation. nih.gov One such compound, 5-(N-trifluoromethylcarboxy)aminouracil, has been shown to act as an effective radiosensitizer of DNA damage under hypoxia. nih.gov It demonstrated low cytotoxicity to normal cells while increasing the effectiveness of radiation in cancer cells, as confirmed by clonogenic assays and analysis of histone H2A.X phosphorylation, a marker of DNA double-strand breaks. nih.gov

Antiviral Efficacy

Derivatives of this compound have demonstrated notable antiviral properties, particularly against a range of viruses including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV). nih.govresearchgate.netmdpi.com Their mechanisms of action often involve the inhibition of key viral enzymes, such as reverse transcriptase.

Inhibition of Viral Replication (e.g., HIV, Herpes Simplex Virus, Varicella Zoster Virus)

Research has shown that various 5-substituted uracil derivatives can inhibit the replication of several viruses. mdpi.com For instance, 1-(alkyl)-5-dimethylamino-6-phenethyluracils have been synthesized and tested for their ability to inhibit HIV-1. tandfonline.com These compounds are analogues of MKC-442, a potent inhibitor of HIV-1 reverse transcriptase. tandfonline.com Similarly, other uracil derivatives have shown promise against herpesviruses. nih.govresearchgate.net

A series of 5-substituted uracil nucleoside derivatives were evaluated for their anti-herpetic activities, with some showing superior activity against Varicella-Zoster Virus (VZV) compared to the standard drug acyclovir (B1169). nih.gov Specifically, (E)-5-halovinyluracil derivatives were particularly potent against VZV. nih.gov The most potent of these, a bromoethenyl derivative, was 40-60 times more potent than acyclovir against clinical isolates of VZV. nih.gov

In the context of Herpes Simplex Virus (HSV), newly synthesized cyclic and acyclic uracil nucleosides have demonstrated promising activity against HSV-1. mdpi.com Some of these compounds had efficacy close to that of acyclovir. mdpi.com Furthermore, a series of amidinourea compounds, designed as analogues of the antiviral drug moroxydine, showed good antiviral activity against both HSV-1 and HSV-2. mdpi.com

Table 2: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Measurement | Value |

|---|---|---|---|

| (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione | Varicella Zoster Virus (VZV) Kawaguchi strain | IC50 | 0.027 µg/mL |

| (E)-5-chlorovinyluracil derivative | Varicella Zoster Virus (VZV) Kawaguchi strain | IC50 | 0.070 µg/mL |

| (E)-5-iodovinyluracil derivative | Varicella Zoster Virus (VZV) Kawaguchi strain | IC50 | 0.054 µg/mL |

| Acyclovir (for comparison) | Varicella Zoster Virus (VZV) Kawaguchi strain | IC50 | 3.4 µg/mL |

Interference with Viral Reverse Transcriptase

A key mechanism behind the antiviral activity of many this compound derivatives is their ability to interfere with viral reverse transcriptase (RT). tandfonline.comnih.gov This enzyme is crucial for the replication of retroviruses like HIV, as it converts the viral RNA into DNA.

Compounds such as 1-(alkyl)-5-dimethylamino-6-phenethyluracils have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com These compounds bind to a site on the RT enzyme that is distinct from the active site where nucleosides bind, causing a conformational change that inactivates the enzyme. nih.gov This allosteric inhibition prevents the virus from replicating.

The design and synthesis of novel uracil derivatives have focused on improving their binding affinity to HIV-1 RT and their ability to inhibit its activity. nih.gov An excellent correlation has been found between the concentrations of these compounds required to inhibit HIV-1 infection in cell-based assays and their concentrations needed to inhibit HIV-1 RT activity, confirming that their primary mode of action is as RT inhibitors. nih.gov Some of these derivatives have shown more potent antiviral activities than the reference drug Nevirapine, both in enzyme and cell-based assays. nih.gov

Antimicrobial and Antifungal Activities

Derivatives of this compound have been a subject of significant research interest for their potential as antimicrobial and antifungal agents. These compounds, belonging to the broader class of uracil derivatives, have demonstrated a range of activities against various pathogenic microorganisms.

Antibacterial Effects

Uracil derivatives have shown notable antibacterial properties. The introduction of different functional groups to the uracil core can significantly influence their antibacterial spectrum and potency. For instance, derivatives with small polar functional groups tend to show enhanced activity against Gram-negative bacteria, whereas those with moderately polar substituents are often more effective against Gram-positive bacteria.

In a study, three bis-uracil derivatives were synthesized by reacting 6-[(dimethylamino)methyleneamino]-1,3-dimethyluracil with different aldehydes. These compounds exhibited moderate to good antibacterial activity, with minimum inhibition concentration (MIC) values ranging from 25 to 100 mg/mL against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. Another study synthesized novel xanthine (B1682287) and imidazolone (B8795221) derivatives from 5,6-diaminouracils, with some compounds showing high activity against Escherichia coli with IC50 values between 1.8–1.9 µg/mL. Specifically, compound 16 (6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione) demonstrated significant activity against E. coli, Pseudomonas sp., and Bacillus sp.

The antibacterial activity of pyrimidine (B1678525) derivatives is often evaluated against a panel of both Gram-positive and Gram-negative bacteria. Some synthesized pyrimidine derivatives have shown good to excellent activity against strains like S. aureus and E. coli. The structural modifications, such as the introduction of a dimethylamino group, can play a crucial role in their mechanism of action, which may involve the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Bis-uracil derivatives | Klebsiella pneumoniae | MIC | 25-100 mg/mL | |

| Bis-uracil derivatives | Staphylococcus aureus | MIC | 25-100 mg/mL | |

| Bis-uracil derivatives | Pseudomonas aeruginosa | MIC | 25-100 mg/mL | |

| Compound 16 | Escherichia coli | IC50 | 1.8–1.9 µg/mL | |

| Compound 16 | Pseudomonas sp. | Inhibition Zone | 1.9 mm | |

| Compound 16* | Bacillus sp. | Inhibition Zone | 1.2 mm |

*Compound 16: 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione

Antifungal Effects

Several this compound derivatives have also been investigated for their antifungal potential. The antifungal activity of these compounds is influenced by their specific chemical structures. For example, in a study evaluating a series of synthesized uracil derivatives, some compounds exhibited moderate to good activity against various fungal strains.

One particular study reported that a derivative, 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione, displayed significant antifungal activity against Candida albicans (with an IC50 of 0.82 µg/mL) and Aspergillus flavus (with an IC50 of 1.2 µg/mL). Another research effort synthesized bis-uracil chitosan (B1678972) hydrogels, which demonstrated notable antifungal properties. The screening of newly synthesized compounds is often performed against common pathogenic fungi like C. albicans and A. flavus.

Insufficient Information Available for this compound's Specific Molecular Interactions

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the mechanisms of action and molecular interactions of the chemical compound this compound, as required by the provided article outline.

The requested article structure focused on several key interaction pathways:

Interaction with Nucleic Acids (DNA and RNA) , including DNA intercalation and binding, inhibition of DNA and RNA synthesis, and base pairing and hybridization studies.

Enzyme Inhibition Studies , specifically concerning Dihydrofolate Reductase and Thymidylate Synthase.

Despite targeted searches for each of these subsections in relation to this compound, no dedicated studies or detailed research findings could be located. The available literature extensively covers other uracil derivatives, such as 5-fluorouracil (B62378) and various other 5-substituted uracils, detailing their interactions with DNA, RNA, and target enzymes. However, this body of research does not extend to the dimethylamino-substituted variant.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline for the compound this compound. The specific data required to populate the sections on DNA intercalation, synthesis inhibition, base pairing characteristics, and its inhibitory effects on Dihydrofolate Reductase and Thymidylate Synthase are not present in the accessible scientific domain.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of foundational research on the specified topics for this compound.

Mechanisms of Action and Molecular Interactions

Enzyme Inhibition Studies

Uracil-DNA Glycosylase (UDG) Inhibition

Uracil-DNA Glycosylase (UDG) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing uracil (B121893) from DNA. nih.govscilit.com Uracil can be incorporated into DNA through the deamination of cytosine or the misincorporation of dUMP. nih.gov The activity of UDG is crucial for maintaining genomic integrity, and its inhibition represents a promising strategy in certain therapeutic contexts. nih.gov For instance, inhibiting UDG can sensitize cancer cells to chemotherapeutic agents like 5-fluorodeoxyuridine (5-FdU), which function by introducing uracil or its analogs into DNA. oncotarget.com

The development of UDG inhibitors has been an area of active research, with many inhibitors designed based on the structure of the uracil base itself. nih.gov The core idea is that these uracil analogs can bind to the active site of the UDG enzyme, preventing it from excising uracil from the DNA strand. escholarship.orgosti.gov Most developed inhibitors are uracil-based compounds with various substituents intended to enhance binding affinity and selectivity. nih.gov For example, N1-substituted 6-(p-alkylanilino)uracils have been developed as moderate inhibitors of UDG from human herpes simplex virus 1. nih.gov While the uracil scaffold is a common starting point for UDG inhibitor design, specific inhibitory activity for 5-(Dimethylamino)uracil against Uracil-DNA Glycosylase has not been detailed in the reviewed scientific literature.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Research into novel cholinesterase inhibitors has explored a wide variety of chemical scaffolds.

Studies have indicated that derivatives of 5-aminouracil (B160950) can function as effective inhibitors of both AChE and BuChE. researchgate.net This suggests that the presence of an amino group at the 5-position of the uracil ring is a key structural feature for this inhibitory activity. The this compound compound, which features a dimethylated amino group at this position, belongs to this class of molecules. The nitrogenous substituent at the C5 position can influence the electronic properties of the pyrimidine (B1678525) ring and participate in interactions within the active sites of the cholinesterase enzymes. While specific kinetic data for this compound is not extensively detailed, the activity of related 5-aminouracil derivatives points to a potential role for this compound class in cholinesterase modulation. researchgate.net

Histone Deacetylase Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. youtube.com HDAC inhibitors can induce hyperacetylation, altering chromatin structure and gene expression, which has made them a significant target in cancer therapy. nih.gov

The uracil scaffold has been successfully incorporated into the design of novel HDAC inhibitors. nih.govresearchgate.net Research has demonstrated that uracil-based compounds can effectively inhibit HDAC enzymes, particularly class I HDACs. nih.govnih.gov These inhibitors typically consist of a uracil group, which acts as a "cap" region that interacts with the surface of the enzyme, connected via a linker to a zinc-binding group that coordinates with the zinc ion in the HDAC active site. A 2023 study reported new uracil and thiouracil derivatives with potent HDAC inhibitory activity. nih.gov For example, one derivative, compound 5m , showed significant potency against HDAC1. nih.gov Another study described uracil-based hydroxamates capable of reducing antifungal resistance in Candida albicans through HDAC inhibition. researchgate.net These findings establish that the uracil moiety is a viable structural component for the development of potent HDAC inhibitors.

| Compound | Target | Reported IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Compound 5m (Uracil Derivative) | HDAC1 | 0.05 | nih.gov |

| Compound 5i (Uracil Derivative) | HDAC1 | 0.146 | nih.gov |

| Compound 5k (Uracil Derivative) | HDAC1 | 0.23 | nih.gov |

| Trichostatin A (Reference) | HDAC1 | 0.035 | nih.gov |

| Compound 5m (Uracil Derivative) | HDAC4 | 2.83 | nih.gov |

| Trichostatin A (Reference) | HDAC4 | 3.349 | nih.gov |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, small molecules can exert their effects by binding to cellular receptors and modulating signaling pathways. Uracil and its derivatives have been shown to act as signaling molecules in certain biological contexts. For example, in Drosophila, bacterial-derived uracil is recognized as a ligand that triggers mucosal immunity. nih.gov This process involves the activation of the Dual oxidase (DUOX) system, which generates reactive oxygen species (ROS) to combat pathogens. nih.govsemanticscholar.org

Further investigation into this pathway revealed that uracil stimulates Hedgehog (Hh) signaling in the fly gut. nih.govpostech.ac.kr The Hh signaling pathway then mediates the formation of signaling endosomes, which are essential for the calcium mobilization required for DUOX activity. nih.gov This demonstrates that the uracil molecule can act as an external signal to initiate a complex intracellular signaling cascade. While these studies provide a clear example of uracil-induced signal transduction, specific research detailing the binding of this compound to mammalian receptors and its subsequent modulation of signaling pathways is not extensively covered in the available literature.

Structure-Activity Relationships (SAR) Guiding Mechanistic Understanding

The biological activity of uracil derivatives is highly dependent on the nature and position of their substituents. The C5 position of the pyrimidine ring is a particularly important site for modification, and extensive structure-activity relationship (SAR) studies have been conducted on 5-substituted uracils. nih.govnih.gov These studies have shown that modifying the C5 position can dramatically influence a compound's therapeutic properties, including its antiviral and anticancer effects. mdpi.comnih.gov

For instance, in the context of antiviral activity against Varicella-zoster virus (VZV), the type of substituent at the C5 position correlates with the compound's affinity for the viral thymidine (B127349) kinase. nih.gov Halogenovinyl groups at the C5 position, as seen in Brivudine, have been found to confer potent and selective anti-VZV activity. nih.govnih.gov Other modifications, such as the introduction of amino, aryl, or alkyl groups, can similarly alter the compound's interaction with various biological targets. mdpi.com The consistent finding across numerous studies is that the C5 position is a key locus for tailoring the biological activity of the uracil scaffold, allowing for the optimization of potency and selectivity against specific enzymes or viruses. ekb.eg

Influence of Substituents on Biological Recognition and Interaction

The substituent at the C5 position of the uracil ring directly influences how the molecule is recognized by and interacts with its biological targets. The size, electronics, and hydrogen-bonding capacity of the substituent are critical determinants of binding affinity and specificity.

An amino group at the C5 position, as found in 5-aminouracil and its N-substituted derivatives like this compound, introduces a key functional group for molecular interactions. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the attached protons (in primary or secondary amines) can act as donors. In this compound, the tertiary amine is primarily a hydrogen bond acceptor. This functionality can be crucial for anchoring the molecule within the active site of an enzyme. As noted in studies of 5-aminouracil derivatives that inhibit cholinesterases, this group is likely pivotal for the observed biological effect. researchgate.net The presence of the electron-donating dimethylamino group also alters the electron distribution of the entire uracil ring, which can enhance or modify its stacking interactions with aromatic amino acid residues in a protein's binding pocket. Therefore, the 5-(dimethylamino) substituent plays a multifaceted role in governing the molecular interactions that underpin the compound's biological activity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(Dimethylamino)uracil, DFT calculations are instrumental in understanding its fundamental chemical properties.

Elucidation of Reactivity Behavior and Electronic Features

DFT calculations have been employed to explore the reactivity and electronic characteristics of uracil (B121893) and its derivatives. The introduction of a dimethylamino group at the C5 position significantly influences the electronic properties of the uracil ring. The dimethylamino group is a strong electron-donating group, which increases the electron density of the pyrimidine (B1678525) ring, thereby affecting its reactivity towards electrophiles and nucleophiles.

The reactivity of a molecule is often correlated with its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, the LUMO energy might be less affected. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the charge distribution and delocalization of electrons within the this compound molecule. This analysis can quantify the electron-donating effect of the dimethylamino group and its impact on the stability of the uracil ring.

Tautomerism Studies

Tautomerism is a critical aspect of uracil chemistry, as different tautomeric forms can exhibit distinct biological activities. Uracil can exist in several tautomeric forms, with the diketo form being the most stable under physiological conditions. The presence of the dimethylamino group at the C5 position can influence the relative stabilities of these tautomers.

DFT calculations are a reliable method for studying the tautomeric equilibria of uracil and its derivatives. nih.govmdpi.com For 5-substituted uracils, the nature of the substituent at the C5 position can modulate the relative energies of the different tautomers. An electron-donating group like dimethylamino is expected to influence the proton affinities of the nitrogen and oxygen atoms in the ring, thereby affecting the tautomeric equilibrium.

A systematic study on the tautomerism of uracil has shown that water molecules can play a crucial role in stabilizing different tautomeric forms by acting as proton relays. nih.gov When a proton transfers from the di-keto form to the keto-enol form, water molecules can either assist or hinder the tautomerization depending on their location. nih.gov The relative stabilities of the tautomers of this compound in both the gas phase and in solution can be predicted using DFT calculations, providing valuable information on which tautomeric form is likely to be biologically relevant.

Research on 5- and 6-substituted nitro and amino derivatives of uracil has shown that substitution does not significantly change the tautomeric preferences of uracil. nih.gov However, the electronic properties of the substituents, such as their electron-donating or -withdrawing nature, do have a measurable effect on the stability of the tautomers. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

Prediction of Ligand-Enzyme Interactions

Molecular docking simulations can be utilized to predict how this compound might interact with various biological targets, such as enzymes. The uracil scaffold is a common motif in many biologically active molecules, and its derivatives have been shown to interact with a range of enzymes.

For instance, molecular docking studies on 5-aminouracil (B160950), a close analog of this compound, have been performed to evaluate its inhibitory nature against enzymes like human carbonic anhydrase. researchgate.net Such studies can provide a rationale for the observed biological activity and guide the design of more potent inhibitors. Docking simulations of various uracil derivatives have been conducted to explore their potential as anticancer agents by predicting their binding affinities to target proteins like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).

The results of molecular docking are typically evaluated using a scoring function that estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable protein-ligand complex.

Identification of Key Binding Residues

A significant outcome of molecular docking simulations is the identification of key amino acid residues in the active site of a protein that are involved in the binding of the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In docking studies of uracil derivatives, specific amino acid residues have been identified as being crucial for binding. For example, in a study of novel uracil derivatives as potential anticancer agents, hydrogen bonding with key amino acid residues such as ILE94 and TRP22 in the active site of DHFR was observed. For this compound, the dimethylamino group could potentially form specific interactions with the protein target, contributing to its binding affinity and selectivity. The uracil ring itself can participate in hydrogen bonding through its N-H and C=O groups.

The table below summarizes hypothetical key binding interactions for this compound with a generic enzyme active site, based on common interactions observed for uracil derivatives.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residue on Enzyme |

| Hydrogen Bond Donor | N1-H, N3-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | C2=O, C4=O | Asn, Gln, Ser, Thr, His |

| Hydrophobic | Methyl groups of dimethylamino | Ala, Val, Leu, Ile, Phe |

| Electrostatic | Potentially protonated dimethylamino group | Asp, Glu |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of the behavior of a system, complementing the static view offered by molecular docking.

For this compound, an MD simulation could be used to study its conformational flexibility, its interactions with solvent molecules, and the stability of its complex with a protein target identified through molecular docking. An MD simulation would allow for the observation of how the ligand and protein adapt to each other's presence over time, providing a more realistic representation of the binding event. Key metrics from an MD simulation, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can be used to assess the stability of the protein-ligand complex and the flexibility of different parts of the protein and ligand.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the class of 5-substituted uracils, QSAR models have been developed to predict their efficacy as antagonists for specific biological targets, such as the human Gonadotropin-Releasing-Hormone (GnRH) receptor. researchgate.net

| Descriptor Type | Examples | Potential Importance for Activity |

|---|---|---|

| Topological | Number of five-membered rings | Influences the overall shape and fit within a receptor binding pocket. researchgate.net |

| Electronic | Fractional positively charged surface area | Governs electrostatic interactions with the biological target. researchgate.net |

| Physicochemical | Lipophilicity (e.g., LogP) | Affects membrane permeability and hydrophobic interactions with the receptor. researchgate.net |

| Steric | Molecular Volume | Can negatively impact activity if the molecule is too large for the binding site. researchgate.net |

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to describe chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For 5-substituted uracils, the nature of the substituent at the C5 position significantly influences the FMO energies. An electron-donating group, such as a dimethylamino group, is known to raise the energy of the HOMO, making the molecule a better electron donor. rsc.org This can enhance its interaction with electron-deficient biological targets.

Detailed Density Functional Theory (DFT) calculations have been performed on the closely related parent compound, 5-aminouracil, providing valuable insight into the electronic properties of this compound. researchgate.net These calculations reveal the distribution and energy levels of the frontier orbitals. A small HOMO-LUMO gap is associated with high chemical reactivity and increased bioactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MESP) analysis maps the charge distribution of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In MESP maps, negative potential regions (typically colored red or yellow) indicate areas susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For 5-aminouracil, MESP analysis shows that negative potentials are concentrated around the electronegative oxygen atoms of the carbonyl groups, identifying these as primary sites for interacting with positively charged species or hydrogen bond donors. researchgate.net

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.01 | Indicates electron-donating capability. researchgate.net |

| ELUMO | -1.24 | Indicates electron-accepting capability. researchgate.net |

| Energy Gap (ΔE) | 4.77 | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

In Silico Prediction of Biological Activities

In silico methods are extensively used to predict the potential biological activities of novel compounds. For the class of 5-substituted uracils, computational studies have guided the synthesis of derivatives with a wide spectrum of potential therapeutic applications. mdpi.com These derivatives have been investigated for various biological activities based on their structural similarity to endogenous nucleobases.

Antiviral and Antibacterial Activity: Derivatives of 5-substituted uracils are known to possess potential inhibitory activity against various pathogens. mdpi.comnih.gov Computational design and subsequent screening have identified compounds with the potential to inhibit HIV-1, herpes family viruses, and mycobacteria. mdpi.comnih.gov The mechanism often involves the inhibition of key viral or bacterial enzymes essential for replication.

Anticancer Activity: In silico molecular docking studies are frequently used to predict the anticancer potential of uracil derivatives. For example, a study on a 5-fluorouracil (B62378) analog linked to a 5-amino-1H-tetrazole moiety predicted its binding affinity to the anti-apoptotic protein BCL2. tandfonline.com The computational results showed that the designed derivative had a more favorable binding energy (−7.2 kcal/mol) compared to the parent drug 5-fluorouracil (−4.8 kcal/mol), suggesting enhanced anticancer activity, which was later confirmed by in vitro tests. tandfonline.com

Radiosensitizing Activity: Quantum chemical calculations have been employed to investigate the potential of uracil derivatives as radiosensitizers—agents that make tumor cells more susceptible to radiation therapy. mdpi.comnih.gov A computational study on uracil-5-yl O-(N,N-dimethylsulfamate), a compound structurally related to this compound, supported experimental findings on its decomposition upon interacting with low-energy electrons. mdpi.comnih.gov This property is crucial for radiosensitizing agents, which can induce DNA damage in cancer cells upon irradiation. mdpi.com

| Predicted Activity | Biological Target/Mechanism | Example/Finding |

|---|---|---|

| Antiviral | Inhibition of viral replication enzymes (e.g., reverse transcriptase, DNA polymerase). mdpi.com | Derivatives show potential against HIV-1 and herpes family viruses. mdpi.comnih.gov |

| Anticancer | Inhibition of cancer-related proteins (e.g., BCL2). tandfonline.com | A designed 5-FU analog showed stronger predicted binding to BCL2 than 5-FU itself. tandfonline.com |

| Antibacterial | Inhibition of bacterial growth (e.g., M. tuberculosis). mdpi.com | 5-arylaminouracil derivatives have been described to inhibit mycobacteria. mdpi.com |

| Radiosensitizer | Electron-induced decomposition leading to DNA damage. mdpi.com | Quantum calculations support the potential of uracil-5-yl O-(N,N-dimethylsulfamate) as a radiosensitizer. mdpi.comnih.gov |

Analytical Methodologies in 5 Dimethylamino Uracil Research

Spectroscopic Characterization

Spectroscopic methods are fundamental to the analysis of 5-(dimethylamino)uracil, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a 5-(substituted)-uracil derivative, characteristic signals can be observed. For instance, in 5-(3,5-dimethylphenoxy)uracil, the proton at the 6-position (H-6) of the uracil (B121893) ring appears as a singlet at 7.55 ppm. mdpi.com The protons of the dimethylamino group would typically present as a singlet in a region characteristic for N-methyl groups.

The ¹³C NMR spectrum provides complementary information. For 5-(3,5-dimethylphenoxy)uracil, the carbonyl carbons (C2 and C4) of the uracil ring are observed at 160.6 ppm and 151.2 ppm, respectively. mdpi.com The carbon atom to which the dimethylamino group is attached (C5) and the adjacent C6 carbon would also show distinct chemical shifts, confirming the substitution pattern.

¹³C NMR Data for a 5-Substituted Uracil Derivative

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 160.6 |

| C4 | 151.2 |

| C5 | 133.9 |

| C6 | 129.4 |

Data for 5-(3,5-dimethylphenoxy)uracil mdpi.com

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. For instance, the HRMS data for 5-amino-6-D-ribitylaminouracil showed a calculated m/z of 277.1143 for [M+H]⁺, with the found value matching exactly. plos.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. LC-MS/MS, a tandem mass spectrometry technique, is employed for the sensitive and selective quantification of uracil and its metabolites in biological fluids like human serum. windows.netbevital.no

Predicted Collision Cross Section (CCS) Data for 5-(dimethylamino)-1,3,6-trimethyluracil

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 198.12370 | 139.2 |

| [M+Na]⁺ | 220.10564 | 151.2 |

| [M-H]⁻ | 196.10914 | 143.2 |

Data predicted using CCSbase uni.lu

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a uracil derivative will show characteristic absorption bands corresponding to the vibrations of its chemical bonds. For instance, the N-H stretching vibrations of the uracil moiety are typically observed in the range of 3100-3300 cm⁻¹. researchgate.net The carbonyl (C=O) groups of the uracil ring give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The C-N stretching and other fingerprint vibrations provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Uracil and its derivatives typically exhibit strong absorption in the UV region. The UV spectrum of uracil in water shows absorption maxima at approximately 202 nm and 258 nm. sielc.com The introduction of a dimethylamino group at the 5-position can cause a shift in the absorption maximum.

While uracil itself has a very low fluorescence quantum yield, chemical modifications can enhance its fluorescent properties. omlc.org For instance, specific derivatization reactions can be used to create fluorescent products of uracil, enabling its sensitive detection in biological samples. nih.gov The development of uracil analogues with intrinsic fluorescence is an active area of research, with applications in creating fluorescent probes for genetic material. rsc.org

Chromatographic Techniques (e.g., LC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and related compounds. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.govresearchgate.net When coupled with a UV or mass spectrometry detector, HPLC allows for both the qualitative and quantitative analysis of these compounds. nih.gov

LC-MS, as mentioned earlier, is a particularly powerful tool that combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. windows.net This technique is invaluable for the analysis of complex biological samples and for metabolism studies involving uracil derivatives. tue.nl The choice of the stationary phase, such as a C18 reversed-phase column, and the mobile phase is critical for achieving optimal separation. nih.gov

Bioanalytical Assays for Activity Determination (e.g., IC50, EC50)

The determination of the biological activity of a compound is crucial in assessing its therapeutic potential. For uracil derivatives, including this compound, this often involves evaluating their ability to inhibit specific biological processes or to induce a cellular response. This is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). While specific bioanalytical data for this compound is not extensively available in the current body of scientific literature, the methodologies for determining these values are well-established for the broader class of 5-substituted uracils. These assays typically fall into two main categories: cell-based assays and enzyme inhibition assays.

Cell-Based Assays

Cell-based assays are fundamental in determining the cytotoxic or antiviral effects of a compound on living cells. A common approach to measure cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The concentration of the formazan is proportional to the number of living cells, allowing for the calculation of the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. For instance, in studies on other 5-substituted uracils, such as 5-arylaminouracil derivatives, the MTT test was used to assess cytotoxicity against various cancer cell lines, revealing dose-dependent toxic effects for some analogs. snv63.ru

For antiviral activity, assays often involve infecting a cell culture with a specific virus and then treating the cells with the compound of interest. The effectiveness of the compound is determined by measuring the inhibition of virus-induced cytopathic effects. mdpi.com The EC50 value in this context is the concentration of the compound that protects 50% of the cells from the virus-induced damage.

Enzyme Inhibition Assays

Many uracil derivatives exert their biological effects by inhibiting specific enzymes. A key target for this class of compounds is uracil-DNA glycosylase (UNG), an enzyme involved in DNA repair. mdpi.com Assays to determine the inhibitory activity against such enzymes typically involve incubating the purified enzyme with its substrate (in the case of UNG, DNA containing uracil) in the presence of varying concentrations of the inhibitor. The rate of product formation is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme's activity by 50%. Several inhibitors of UNG have been identified using this approach, many of which are uracil analogs. mdpi.comnih.gov

Detailed Research Findings

While direct experimental IC50 or EC50 values for this compound are not readily found in published research, studies on analogous compounds provide a framework for how its activity would be assessed. For example, a series of 5-substituted uracil nucleosides were evaluated for their anti-herpetic activities, with IC50 values determined against Varicella-zoster virus (VZV). nih.gov Similarly, the cytotoxicity of various 5-arylaminouracil derivatives has been quantified against glioblastoma cell lines, yielding specific IC50 values. snv63.ru

The tables below are illustrative of how bioanalytical data for this compound would be presented if available, based on common assay formats for related compounds.

Table 1: Illustrative Cytotoxicity Data (IC50) This table is a hypothetical representation to demonstrate data presentation format, as specific values for this compound were not found in the reviewed literature.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

|---|---|---|---|

| Human Colon Cancer (HT-29) | MTT Assay | 72 | Data not available |

| Human Breast Cancer (MCF-7) | MTT Assay | 72 | Data not available |

| Human Glioblastoma (GBM-6138) | MTT Assay | 72 | Data not available |

Table 2: Illustrative Antiviral Activity Data (EC50) This table is a hypothetical representation to demonstrate data presentation format, as specific values for this compound were not found in the reviewed literature.

| Virus | Cell Line | Assay Type | EC50 (µM) |

|---|---|---|---|

| Herpes Simplex Virus 1 (HSV-1) | Vero E6 | Cytopathic Effect Inhibition | Data not available |

| Varicella-Zoster Virus (VZV) | Vero E6 | Cytopathic Effect Inhibition | Data not available |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | Cytopathic Effect Inhibition | Data not available |

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the preclinical research and drug discovery of the specific chemical compound “this compound,” as per the requested outline, cannot be generated.

The search results indicate a significant lack of specific published data for "this compound" across the required sections:

Preclinical Research and Drug Discovery Endeavors

Investigation of Resistance Mechanisms and Overcoming Challenges:Mechanisms of resistance are extensively studied for uracil (B121893) analogs like 5-Fluorouracil (B62378), but this research does not extend specifically to 5-(Dimethylamino)uracil.nih.govnih.govresearchgate.net

While there is a vast body of research on the broader category of "5-substituted uracil derivatives," the strict constraint to focus solely on "this compound" prevents the use of this more general information. Synthesizing an article without specific data would lead to inaccuracies and speculation, violating the core requirement for a scientifically accurate report.

Therefore, due to the absence of specific preclinical research data for this compound in the public domain, it is not possible to fulfill this request as instructed.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 5-(Dimethylamino)uracil Derivatives with Enhanced Selectivity

A primary focus of future research will be the rational design and synthesis of new this compound derivatives with improved selectivity for their biological targets. nih.gov Achieving enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. Strategies to achieve this will involve a variety of synthetic approaches, including diversity-oriented synthesis to create libraries of compounds with diverse chemical features. nih.gov

One promising approach involves the modification of the dimethylamino group and other positions on the uracil (B121893) ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 5-indanyl-6-chlorouracil derivatives has been achieved through the thermal decomposition of 5-dimethylamino-1-aminoindan and subsequent reaction with 6-chlorouracil. nih.gov This highlights the potential for creating complex derivatives with unique pharmacological properties. Further exploration of multicomponent reactions, such as the Biginelli reaction, could also provide efficient pathways to novel uracil and thiouracil analogs. chemijournal.com

The table below outlines potential synthetic strategies for generating novel this compound derivatives.

| Synthetic Strategy | Description | Potential for Enhanced Selectivity |

| Modification of the 5-substituent | Introduction of various functional groups in place of or in addition to the dimethylamino group to alter steric and electronic properties. | Can influence binding affinity and selectivity for the target protein's active site. |

| Substitution at other ring positions | Chemical modifications at the N1, N3, and C6 positions of the uracil ring. | Can modulate the overall shape and hydrogen bonding capabilities of the molecule, leading to more specific interactions with the target. |

| Diversity-Oriented Synthesis | The creation of large and diverse libraries of compounds from a common starting material. | Allows for the rapid screening of numerous derivatives to identify those with the most favorable selectivity profiles. |

| Metal-Catalyzed Cross-Coupling Reactions | Utilization of transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. | Enables the introduction of a wide range of substituents with high precision and control. |

Exploring New Biological Targets and Disease Indications

Given the broad spectrum of biological activities exhibited by 5-substituted uracil derivatives, a significant area for future investigation is the identification of new biological targets and, consequently, new disease indications for this compound and its analogs. mdpi.comconsensus.app While research has pointed to antiviral, anticancer, and antimicrobial potential, a deeper understanding of the specific molecular targets is necessary. nih.govresearchgate.netnih.gov

For instance, certain 1,3-disubstituted uracil derivatives have shown potent anti-HIV-1 activity, suggesting that HIV reverse transcriptase could be a key target. nih.govnih.gov Further studies could explore the potential of this compound derivatives as inhibitors of other viral enzymes or proteins. In the context of cancer, where uracil analogs like 5-fluorouracil (B62378) are already in clinical use, exploring the efficacy of novel derivatives against a wider range of cancer cell lines and identifying their specific molecular targets within cancer cells is a promising avenue. researchgate.net The antimicrobial activity of uracil derivatives also warrants further investigation to identify specific bacterial or fungal enzymes that are inhibited by these compounds. researchgate.net

The following table summarizes potential new biological targets and disease indications for this compound derivatives.

| Potential Biological Target | Potential Disease Indication | Rationale |

| Viral Polymerases | Various viral infections (e.g., Hepatitis C, Influenza) | Building on the known anti-HIV activity of some uracil derivatives, exploring inhibition of other viral polymerases is a logical next step. |

| Kinases | Cancer, Inflammatory Diseases | Many kinases are dysregulated in these diseases, and the uracil scaffold could be adapted to create specific kinase inhibitors. |

| Histone Deacetylases (HDACs) | Cancer | The uracil moiety could serve as a scaffold for the design of novel HDAC inhibitors. |